![molecular formula C14H15N3O3S B2797111 6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1704515-48-9](/img/structure/B2797111.png)
6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-((2-methoxy-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, also known as MMPSU, is a chemical compound that has been the subject of extensive scientific research in recent years. MMPSU is a pyrrolopyrimidine derivative that has shown promise as a potential therapeutic agent due to its ability to inhibit the activity of certain enzymes that are involved in various cellular processes.
Scientific Research Applications
Synthesis and Chemical Modifications
The synthesis of pyrrolo[3,4-d]pyrimidines and their derivatives has been a subject of interest due to their diverse biological activities and potential therapeutic applications. Research focuses on developing new synthetic routes and modifying the chemical structure to explore their full potential. For instance, Spada, Klein, and Otter (2009) explored the chemistry of pyrimidines as precursors for the synthesis of furo- and thieno[3,2-d]pyrimidines, indicating a versatile approach to creating novel compounds with potential applications in drug discovery and development M. Spada, R. Klein, B. Otter, 2009.
Potential Biological Activities
Compounds in the pyrrolo[3,4-d]pyrimidine series have been investigated for a wide range of biological activities. Sheradsky and Southwick (1967) prepared new compounds within this series, including derivatives with potential for biological applications, highlighting the compound's role in the development of novel therapeutics T. Sheradsky, P. L. Southwick, 1967. Furthermore, Bassyouni and Fathalla (2013) synthesized new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, showcasing the compound's versatility and potential in creating substances with antimicrobial, anticancer, and various other biological activities F. Bassyouni, O. Fathalla, 2013.
Applications in Drug Discovery and Development
Research on pyrrolo[3,4-d]pyrimidine derivatives extends into drug discovery, with studies aiming to exploit their potential as therapeutic agents. Klečka, Slavětínská, and Hocek (2015) reported on modifying pyrrolo[2,3‐d]pyrimidines for the synthesis of biologically relevant compounds, indicating their significant potential in medicinal chemistry M. Klečka, L. Slavětínská, Michal Hocek, 2015. Similarly, Quijano et al. (1990) discussed the synthesis and potential anticancer and antimicrobial activities of pyrrolo[2,3‐d]pyrimidines, showcasing their application in developing new therapeutic agents M. L. Quijano, M. Nogueras, A. Sánchez, G. A. Cienfuegos, M. Melgarejo, 1990.
Mechanism of Action
Target of Action
The primary target of the compound “6-(2-methoxy-5-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine” is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase. It plays a significant role in DNA replication and cell division .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the progression of the cell cycle from the G1 phase to the S phase, thereby halting cell division .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the proliferation of cells .
Result of Action
The inhibition of CDK2 by this compound results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
6-(2-methoxy-5-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-10-3-4-13(20-2)14(5-10)21(18,19)17-7-11-6-15-9-16-12(11)8-17/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKFRUYYQOFPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC3=CN=CN=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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